2,3-Dimethyl-1,4-butanediol
Description
2,3-Dimethyl-1,4-butanediol (C₆H₁₄O₂, molecular weight 118.17 g/mol) is a C₂-symmetric diol with significant applications in asymmetric catalysis and natural product synthesis . Its enantiopure form, (2R,3R)-2,3-dimethyl-1,4-butanediol, is synthesized via chiral auxiliary methods, such as the Feringa protocol, which achieves >99% enantiomeric purity and a 30% overall yield . The compound’s rigid stereochemistry and bifunctional hydroxyl groups make it a versatile building block for designing catalysts and complex organic molecules. Physicochemical properties include a Henry’s Law constant of 5.1×10² atm·m³/mol, indicating moderate volatility in aqueous environments .
Properties
Molecular Formula |
C6H14O2 |
|---|---|
Molecular Weight |
118.17 g/mol |
IUPAC Name |
2,3-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
SKQUTIPQJKQFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(C)CO |
Origin of Product |
United States |
Preparation Methods
Hydroxylation of Appropriate Olefin Precursors
- Starting from 2,3-dimethylbutadiene or positional isomers of dimethylbutene that allow hydroxylation at terminal positions (C1 and C4).
- Use of hydrogen peroxide in the presence of formic acid or other peracid systems to generate percarboxylic acids in situ.
- Control of regioselectivity through catalyst choice and reaction conditions to favor 1,4-diol formation.
Multi-step Synthesis via Intermediate Functional Groups
- Synthesis of 2,3-dimethyl-1,4-butanedial or diketone intermediates followed by selective reduction to the diol.
- For example, oxidation of 2,3-dimethylbutane derivatives to dialdehydes or diketones, then reduction using sodium borohydride or catalytic hydrogenation.
Dehydration and Rearrangement Routes
- Starting from this compound precursors, dehydration to form olefins, followed by hydroxylation as in the pinacol process.
- Rearrangement reactions under acidic or catalytic conditions to achieve the desired hydroxylation pattern.
Comparative Data Table: Preparation Parameters of Pinacol (2,3-Dimethyl-2,3-butanediol) as a Benchmark
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
2,3-Dimethyl-1,4-butanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,4-butanediol involves its interaction with various molecular targets and pathways. For example, in the pinacol coupling reaction, it forms a vicinal diol through the reduction of carbonyl groups by a reducing agent such as magnesium . This reaction proceeds via the formation of a ketyl radical anion, which then couples to form the diol.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2,3-dimethyl-1,4-butanediol and related diols:
Key Observations :
- Volatility : this compound is more volatile than 1,4-butanediol (Henry’s constant 5.1×10² vs. 2.0×10⁹), suggesting distinct environmental behaviors .
- Symmetry vs. Linearity : The C₂ symmetry of this compound contrasts with the linear structure of 1,4-butanediol, impacting their utility in stereoselective synthesis .
- Functionalization : Brominated derivatives like 1,4-dibromo-2,3-butanediol serve as intermediates in organic synthesis but lack the stereochemical utility of the methyl-substituted analog .
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